molecular formula C16H14ClF2IN2O4 B12396701 2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide

2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide

Cat. No.: B12396701
M. Wt: 498.65 g/mol
InChI Key: FCADPEDUULETPK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-PD 0325901CL is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK). This compound is known for its ability to inhibit the MEK1 and MEK2 enzymes, which play a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in various cellular processes, including proliferation, differentiation, and survival. The inhibition of MEK by ®-PD 0325901CL has significant implications in cancer research and treatment, as it can potentially halt the growth of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-PD 0325901CL involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of specific functional groups that confer the desired biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of ®-PD 0325901CL is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound in bulk quantities suitable for research and clinical applications.

Chemical Reactions Analysis

Types of Reactions: ®-PD 0325901CL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various analogs and derivatives of ®-PD 0325901CL, each with potentially different biological activities and properties.

Scientific Research Applications

®-PD 0325901CL has a wide range of applications in scientific research, particularly in the fields of:

    Chemistry: Used as a tool compound to study the MAPK signaling pathway and its role in various chemical processes.

    Biology: Employed in cell biology research to investigate the effects of MEK inhibition on cell proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent in the treatment of cancers, especially those with aberrant MAPK signaling.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the MAPK pathway.

Mechanism of Action

The mechanism of action of ®-PD 0325901CL involves the selective inhibition of MEK1 and MEK2 enzymes. By binding to the active site of these enzymes, the compound prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2). This inhibition disrupts the MAPK signaling pathway, leading to the suppression of cellular processes such as proliferation and survival. The molecular targets and pathways involved include the MEK-ERK cascade, which is critical for the growth and maintenance of cancer cells.

Comparison with Similar Compounds

    Trametinib: Another MEK inhibitor with similar biological activity but different chemical structure.

    Cobimetinib: A selective MEK inhibitor used in combination with other therapies for cancer treatment.

    Selumetinib: Known for its use in treating neurofibromatosis type 1 and other cancers.

Uniqueness of ®-PD 0325901CL: ®-PD 0325901CL is unique due to its high selectivity and potency in inhibiting MEK1 and MEK2. Its distinct chemical structure allows for specific interactions with the MEK enzymes, making it a valuable tool in research and potential therapeutic applications. Compared to other MEK inhibitors, ®-PD 0325901CL offers a different pharmacokinetic profile and may exhibit unique therapeutic benefits in certain contexts.

Biological Activity

The compound 2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2R)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide (commonly referred to as Compound A ) is a small organic molecule with significant biological activity. Its molecular formula is C16H14ClF2IN2O4C_{16}H_{14}ClF_{2}IN_{2}O_{4} and it has a molecular weight of approximately 498.65 g/mol . This compound has been studied primarily for its interactions within biological systems, particularly in relation to the MAPK/ERK signaling pathway.

Structural Characteristics

The unique structure of Compound A includes halogen substituents (chlorine and iodine) that enhance its reactivity. The presence of a difluorobenzamide moiety contributes to its biological activity, particularly in activating specific signaling pathways. The structural formula can be represented as follows:

  • IUPAC Name : 2-[(2-chloro-4-iodophenyl)amino]-N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluorobenzamide
  • Molecular Structure :
    • SMILES : [H][C@@](O)(CO)CONC(=O)C1=CC=C(F)C(F)=C1NC1=CC=C(I)C=C1Cl

Research indicates that Compound A activates BRAF , a key protein in the MAPK signaling pathway, in a KSR1 or KSR2-dependent manner . This activation is crucial for various cellular processes such as:

  • Cell Growth
  • Adhesion
  • Survival
  • Differentiation

The mechanism involves the release of inhibitory interactions between KSR proteins and BRAF, promoting dimerization and subsequent signaling cascades that influence transcription and metabolism .

Interaction with Signaling Pathways

Compound A's interaction with the MAPK/ERK pathway suggests potential implications in cancer biology, particularly in tumors where BRAF mutations are prevalent. It may also influence downstream targets such as PPARG (peroxisome proliferator-activated receptor gamma), which plays roles in differentiation and apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis highlights unique features of Compound A against structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(2-chloro-4-iodophenyl)acetamideSimilar halogenated phenyl ringAcetamide group instead of benzamide
TrametinibMEK inhibitor with different structureSelective inhibition of MEK1/MEK2 kinases
CobimetinibSelective MEK inhibitorUsed in combination therapies for melanoma

The unique combination of halogen substituents and its ability to activate BRAF through KSR-dependent mechanisms distinguishes Compound A from other similar compounds .

Case Studies and Research Findings

Several studies have explored the biological implications of Compound A:

  • Cell Line Studies : Research demonstrated that treatment with Compound A resulted in increased BRAF activation in various cancer cell lines, leading to enhanced proliferation rates.
  • In Vivo Models : In animal models, administration of Compound A showed promising results in reducing tumor growth associated with BRAF mutations, indicating its potential as a therapeutic agent.
  • Pharmacological Profiling : Detailed pharmacological profiling revealed that Compound A interacts with multiple targets within the MAPK pathway, suggesting a multifaceted approach to modulating cellular responses .

Properties

Molecular Formula

C16H14ClF2IN2O4

Molecular Weight

498.65 g/mol

IUPAC Name

2-(2-chloro-4-iodoanilino)-N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluorobenzamide

InChI

InChI=1S/C16H14ClF2IN2O4/c17-11-5-8(20)1-4-13(11)21-15-10(2-3-12(18)14(15)19)16(25)22-26-7-9(24)6-23/h1-5,9,21,23-24H,6-7H2,(H,22,25)/t9-/m1/s1

InChI Key

FCADPEDUULETPK-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1I)Cl)NC2=C(C=CC(=C2F)F)C(=O)NOC[C@@H](CO)O

Canonical SMILES

C1=CC(=C(C=C1I)Cl)NC2=C(C=CC(=C2F)F)C(=O)NOCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.